N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2,2-diphenylacetamide
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Overview
Description
N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2,2-diphenylacetamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiazole ring fused to a pyridine ring, which is further connected to a phenyl group and a diphenylacetamide moiety.
Preparation Methods
The synthesis of N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2,2-diphenylacetamide typically involves multiple steps, starting from commercially available pyridine derivativesCommon reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and triethylamine .
Chemical Reactions Analysis
N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2,2-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazole rings, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and antitumor properties.
Medicine: It has shown potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The thiazole and pyridine rings play a crucial role in binding to enzymes and receptors, leading to the inhibition of key biological processes. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) activity, which is involved in cell growth and survival pathways .
Comparison with Similar Compounds
N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)-2,2-diphenylacetamide is unique due to its specific structural features and biological activities. Similar compounds include:
Thiazolo[4,5-b]pyridines: These compounds share the thiazole-pyridine core but differ in the substituents attached to the rings.
Pyrano[2,3-d]thiazoles: These compounds have a similar thiazole ring but are fused with a pyran ring instead of a pyridine ring.
Thiazolidinones: These compounds contain a thiazole ring but differ in the overall structure and biological activities
Properties
Molecular Formula |
C27H21N3OS |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C27H21N3OS/c1-18-14-15-21(26-30-22-13-8-16-28-27(22)32-26)17-23(18)29-25(31)24(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-17,24H,1H3,(H,29,31) |
InChI Key |
FNBWCKHFBSBTAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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